NAD (sodium)

Description

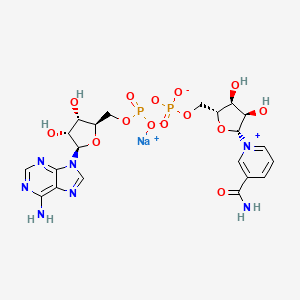

Nicotinamide adenine dinucleotide (NAD) is a critical coenzyme in redox reactions and cellular energy metabolism. The sodium salt form of NAD, β-Nicotinamide adenine dinucleotide sodium salt (NAD-Na), is widely used in biochemical research due to its stability and solubility. With a molecular weight of 685.4 Da (), it serves as a cofactor for dehydrogenases, facilitating electron transfer in pathways like glycolysis and the citric acid cycle. NAD cycles between its oxidized (NAD⁺) and reduced (NADH) forms, playing a central role in ATP production and cellular homeostasis ().

Aging studies highlight NAD⁺'s decline in tissues, linked to metabolic dysfunction and age-related diseases (). NAD-Na is commercially available in high-purity grades (e.g., Grade I and II free acid forms) for experimental use ().

Properties

Molecular Formula |

C21H26N7NaO14P2 |

|---|---|

Molecular Weight |

685.4 g/mol |

IUPAC Name |

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H27N7O14P2.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |

InChI Key |

OGCURMAMSJFXSG-QYZPTAICSA-M |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+] |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide (sodium) can be synthesized through various methods. One common approach involves the enzymatic conversion of nicotinamide to nicotinamide mononucleotide, followed by the addition of adenosine triphosphate to form nicotinamide adenine dinucleotide . The reaction conditions typically require a buffered aqueous solution and specific enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase.

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide (sodium) often involves microbial fermentation. Genetically engineered strains of bacteria or yeast are used to produce the compound in large quantities. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps to obtain the final product .

Chemical Reactions Analysis

Stability and Decomposition in Aqueous Media

Environmental conditions dictate degradation kinetics and byproduct profiles:

Mechanistic insights :

-

Hydroxylation at the 6-position generates NRH(OH), detectable via ¹H NMR (peaks at 7.35 and 5.64 ppm) .

-

Phosphate buffers accelerate decomposition through nucleophilic attack on the dihydropyridinyl ring .

Enzymatic Oxidation and Detoxification

NAD(P)H isomers interact with oxidoreductases, influencing cellular redox homeostasis:

-

NAD(P)H:quinone oxidoreductase 2 (NQO2) :

Protein interactions :

-

Bovine serum albumin (BSA) and FAD destabilize 1,2-NRH, inducing 65% material loss over 24 hours through adduct formation .

Isomerization and Byproduct Formation

Non-enzymatic isomerization complicates NAD sodium chemistry:

| Isomer | Stability (pH 7.4, 25°C) | Notable Reactivity |

|---|---|---|

| 1,4-NRH | Moderate | Prone to hydroxylation and oxidation |

| 1,6-NRH | High | Resists NQO2 oxidation; forms hydrates |

| 1,2-NRH | Low | Rapidly forms protein adducts with BSA |

Mitochondrial dynamics :

-

Nicotinamide nucleotide transhydrogenase (NNT) generates NADPH and NAD⁺ from NADH and NADP⁺, though isomer-specific roles remain unresolved .

Sodium-Dependent Catalysis in NAD Chemistry

Sodium ions influence reaction trajectories beyond direct NAD coordination:

Scientific Research Applications

Key Applications

-

Metalation Reactions

- Picoline Functionalization : NaDA has been used to functionalize 2-, 3-, and 4-picolines, demonstrating its effectiveness in metalation processes. The metalation of 3-picoline has shown notable success despite challenges associated with reversible self-condensation .

- C–H Metalation : Beyond picolines, NaDA has facilitated the metalation of various compounds, including diphenylmethane and cyclopentadienyl iron complexes, showcasing its broad applicability in organic synthesis .

- Alkylation Reactions

- Dynamic-Kinetic Resolution

Case Studies

Case Study 1: Functionalization of Picolines

- Researchers demonstrated that the functionalization of 3-picoline using NaDA resulted in significant yields despite the inherent complexities of the reaction. This case illustrates the compound's utility in overcoming challenges associated with traditional methods.

Case Study 2: C–H Metalation

- A study involving the metalation of diphenylmethane with NaDA revealed its effectiveness in facilitating reactions that were otherwise difficult to achieve, thus expanding the toolkit available for synthetic chemists.

Data Tables

| Application Type | Compound Involved | Outcome |

|---|---|---|

| Metalation | 3-Picoline | Successful functionalization achieved |

| C–H Metalation | Diphenylmethane | High yields observed |

| Alkylation | Triflate Esters | Selective elimination of alkyl halides |

| Dynamic-Kinetic Resolution | Tetrasubstituted Olefins | Catalyzed by NaDA, improving yield |

Mechanism of Action

Nicotinamide adenine dinucleotide (sodium) exerts its effects through its role as a coenzyme in redox reactions. It acts as an electron carrier, accepting electrons during oxidation reactions and donating them during reduction reactions. This process is essential for energy production in cells. Additionally, it serves as a substrate for enzymes involved in DNA repair and cellular signaling .

Comparison with Similar Compounds

NAD vs. NADP (Nicotinamide Adenine Dinucleotide Phosphate)

Structural Differences: NADP differs by an additional phosphate group on the ribose moiety of the adenosine subunit.

Functional Roles :

- NAD : Primarily involved in catabolic reactions (e.g., glycolysis, oxidative phosphorylation).

- NADP : Central to anabolic processes (e.g., fatty acid synthesis, antioxidant defense via glutathione regeneration).

Kinetic Parameters :

In Corynebacterium glutamicum GapDH (CgGapDH), wild-type enzyme shows higher affinity for NAD (lower Kₘ) compared to NADP. Engineered variants (e.g., L36S) exhibit dual specificity, with altered Kₘ and kₐₜ values ():

| Cofactor | Wild-Type Kₘ (mM) | L36S Variant Kₘ (mM) |

|---|---|---|

| NAD | 0.12 | 0.18 |

| NADP | 1.45 | 0.25 |

Cellular Context :

NADH vs. NADPH

Redox States :

- NADH : Generated in glycolysis and citric acid cycle; donates electrons to Complex I in the electron transport chain (ETC).

- NADPH : Produced in the pentose phosphate pathway; provides reducing power for biosynthesis and ROS neutralization.

Inhibition Studies :

- Mycobacterium tuberculosis L-alanine dehydrogenase shows a Kₘ of 0.24 mM for NAD, while adenosine analogs exhibit competitive inhibition (Kᵢ = 0.5–1.2 mM) ().

Other Related Compounds

NMN (Nicotinamide Mononucleotide):

Nicotinic Acid (Niacin) :

- A vitamin B3 form converted to NAD⁺ via the Preiss-Handler pathway.

Key Research Findings

- Enzyme Engineering : CgGapDH variants with dual NAD/NADP specificity enable industrial applications in cofactor-dependent biosynthesis ().

- Reductive Stress : Natural antioxidants (e.g., resveratrol) elevate NAD(P)H in hypoxic tumors, inducing cell death via reductive stress ().

- Toxicity Mechanisms: Paraquat toxicity involves NADPH-dependent ROS generation, but quinone oxidoreductase 2 (QR2) inhibitors mitigate this effect independently of NAD(P)H ().

Data Tables

Table 1: Structural and Functional Comparison of NAD (Sodium) and NADP (Sodium)

Biological Activity

NAD (sodium) is a critical coenzyme in biological systems, primarily known for its roles in redox reactions and energy metabolism. This article explores the biological activity of sodium in conjunction with NAD, focusing on its implications in cellular metabolism, immune response, and clinical conditions associated with sodium dysregulation.

Overview of NAD and Its Role in Biological Systems

NAD (Nicotinamide adenine dinucleotide) exists in two forms: NAD+ (oxidized) and NADH (reduced). It plays a pivotal role in:

- Energy Metabolism : Involved in glycolysis, the citric acid cycle, and oxidative phosphorylation.

- Redox Reactions : Acts as an electron carrier, facilitating the transfer of electrons in metabolic pathways.

- Cell Signaling : Participates in signaling pathways that regulate various cellular functions.

Sodium's Role in Enhancing NAD Activity

Recent studies have highlighted the interaction between sodium ions (Na+) and NAD-related processes, particularly in immune cell activation and metabolic regulation.

Immune Response Modulation

Sodium chloride (NaCl) has been shown to enhance the activation state of T cells, specifically CD8+ T cells. This enhancement is linked to:

- Increased Metabolic Fitness : NaCl exposure leads to upregulation of genes associated with metabolism and effector functions of T cells, such as MYC and HIF1A .

- Calcium Influx and TCR Signaling : The presence of sodium enhances calcium influx through T cell receptors (TCR), thereby amplifying T cell activation .

Case Study 1: Severe Hyponatremia

A notable case involved a 66-year-old female who presented with severe hyponatremia (sodium <120 mmol/L). Clinical findings indicated that rapid sodium correction was necessary to prevent neurological complications. The patient’s sodium levels were gradually corrected using intravenous saline, highlighting the importance of sodium balance in cellular function and overall health .

Case Study 2: Sodium's Impact on Immune Function

In another study, researchers examined the effects of high sodium conditions on CD8+ T cells. They found that elevated sodium levels significantly advanced the differentiation state of these immune cells, enhancing their cytotoxic functions against tumor cells . This suggests that sodium not only plays a critical role in metabolic processes but also modulates immune responses.

Data Tables

The following table summarizes key findings from studies on sodium's biological activity:

Research Findings

- Sodium and Cancer Immunotherapy : Elevated sodium levels have been correlated with improved efficacy of CAR T cell therapies by enhancing T cell activation and tumor-killing capabilities .

- Clinical Implications : Understanding sodium's role can inform treatment strategies for conditions like hyponatremia, where careful management is crucial to prevent complications such as osmotic demyelination syndrome .

Q & A

Basic Research Questions

Q. How can researchers detect and quantify NAD-capped RNA (NAD-RNA) in plant or mammalian systems?

- Methodological Answer : Use the TagSeqTools pipeline for Nanopore sequencing data. Key steps:

Tag identification : Run TagSeek.py with sequence tags (e.g., CCUGAACCUGAACCUGAACCUGAA) and set similarity thresholds (e.g., 12 mismatches) to distinguish tagged vs. untagged reads .

Quantification : Execute TagSeqQuant.py with reference genomes/transcriptomes to generate count tables (e.g., NAD_total_counts.txt) and visualization files (e.g., .bam for IGV).

- Critical Parameters : Similarity thresholds, mapping accuracy, and normalization against total RNA counts to avoid false positives .

Q. What experimental controls are essential for assessing NAD+’s role in redox biology?

- Methodological Answer :

- Positive/Negative Controls : Use NAD(P)H oxidase inhibitors (e.g., apocynin) and NAD+ precursors (e.g., NMN) to validate redox activity .

- Quantitative Assays : Measure superoxide production via lucigenin chemiluminescence or hydrogen peroxide via Amplex Red assays in vascular cells .

- Validation : Correlate NAD+ levels with enzymatic activity (e.g., SIRT1) using ELISA or Western blot .

Q. How should sodium-stabilized NAD solutions be prepared for in vitro studies?

- Methodological Answer :

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 1–5 mM sodium azide to prevent microbial degradation.

- Storage : Aliquot and store at –80°C to avoid freeze-thaw cycles.

- Validation : Confirm stability via HPLC or spectrophotometric absorbance at 260 nm .

Advanced Research Questions

Q. How can discrepancies between NAD-RNA abundance and mRNA expression be resolved?

- Methodological Answer :

- Multi-Omics Integration : Combine NAD tagSeq data with RNA-seq or proteomics to identify discordant genes (e.g., high NAD-RNA but low mRNA).

- Meta-Analysis : Compare results across studies (e.g., Zhang et al. 2019 reported NAD-RNA in 30% of Arabidopsis genes vs. lower rates in mammalian systems) .

- Functional Validation : Use CRISPR-Cas9 to knock down NAD-capping enzymes (e.g., NUDT proteins) and assess transcript stability .

Q. What mechanisms explain contradictory findings on NAD+’s role in oxidative stress (e.g., protective vs. pro-apoptotic)?

- Methodological Answer :

- Model-Specific Factors :

| Factor | Pro-Protective Studies | Pro-Apoptotic Studies |

|---|---|---|

| Tissue Type | Cardiac cells | Neuronal cells |

| NAD+ Dose | 0.5–1 mM | >2 mM |

| Co-Factors | SIRT1 activation | PARP1 overactivation |

- Experimental Design : Use tissue-specific knockout models (e.g., SIRT1–/– mice) and titrate NAD+ concentrations to map dose-response relationships .

Q. How can NAD-dependent paraquat toxicity be modeled while controlling for NAD(P)H-independent pathways?

- Methodological Answer :

- Genetic Models : Use quinone oxidoreductase 2 (QR2)-silenced cells to isolate NAD(P)H-dependent toxicity .

- Pharmacological Inhibition : Co-treat with QR2 inhibitors (e.g., 2-hydroxy-1,4-naphthoquinone) and measure survival rates in PQ-exposed rats .

- Biomarkers : Quantify superoxide radicals via electron paramagnetic resonance (EPR) and compare with NAD(P)H depletion assays .

Methodological Challenges & Solutions

Q. What variables most significantly impact NAD+ bioavailability in aging studies?

- Key Variables :

- Analytical Tools : LC-MS for precise NAD+ quantification; single-cell sequencing to assess tissue heterogeneity .

Q. How can NAD+ dynamics be integrated with mitochondrial metabolomics data?

- Workflow :

Sample Preparation : Isolate mitochondria via differential centrifugation.

NAD+ Measurement : Use enzymatic cycling assays with lactate dehydrogenase (LDH).

Multi-Omics Alignment : Apply tools like MetaboAnalyst to correlate NAD+ levels with TCA cycle intermediates (e.g., citrate, α-KG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.